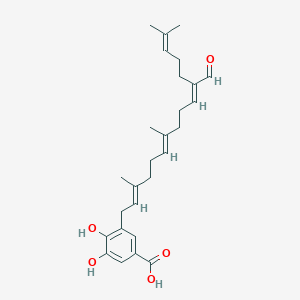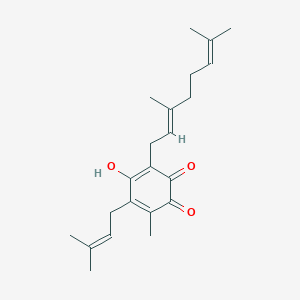![molecular formula C11H17N3O8 B1254102 (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254102.png)
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol is a naturally occurring analog of tetrodotoxin, a potent neurotoxin primarily found in pufferfish. Tetrodotoxin and its analogs, including this compound, are known for their ability to block voltage-gated sodium channels, which are essential for nerve signal transmission. This property makes them valuable tools in neurophysiological research and potential therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol involves several complex steps. One of the key methods includes the use of furfuryl alcohol as a starting material. The process involves a stereoselective Diels-Alder reaction to assemble the cyclohexane skeleton, followed by a series of functional group interconversions on highly oxygenated cyclohexane frameworks. Key steps include chemoselective cyclic anhydride opening, decarboxylative hydroxylation, and an innovative samarium(II) iodide-mediated concurrent fragmentation .
Industrial Production Methods: Industrial production of (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[73117,11Most production methods are still in the research and development phase, focusing on optimizing yield and stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[73117,1101,6]tetradec-3-ene-5,9,12,13,14-pentol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Reduction: Samarium(II) iodide-mediated reduction is employed to achieve specific structural modifications.
Major Products: The major products formed from these reactions include various analogs of tetrodotoxin, such as 4,9-anhydrotetrodotoxin and 5,6,11-trideoxytetrodotoxin .
Wissenschaftliche Forschungsanwendungen
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol has several scientific research applications:
Wirkmechanismus
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol exerts its effects by binding to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening. This binding temporarily disables the function of the ion channel, preventing sodium ions from entering the nerve cell and thereby blocking nerve signal transmission. This mechanism is similar to that of tetrodotoxin and other related compounds .
Vergleich Mit ähnlichen Verbindungen
Tetrodotoxin: The parent compound, known for its potent neurotoxic effects.
4,9-Anhydrotetrodotoxin: Another analog with similar properties but different structural features.
5,6,11-Trideoxytetrodotoxin: A less toxic analog with modifications in the oxygenated cyclohexane framework.
Uniqueness of (1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol: this compound is unique due to its specific stereochemistry and the presence of an epimeric center that distinguishes it from tetrodotoxin. This unique structure contributes to its distinct binding properties and biological effects .
Eigenschaften
Molekularformel |
C11H17N3O8 |
|---|---|
Molekulargewicht |
319.27 g/mol |
IUPAC-Name |
(1R,5S,6S,7R,9S,11R,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3-,4+,5+,6-,7-,9-,10+,11-/m0/s1 |
InChI-Schlüssel |
CFMYXEVWODSLAX-VWGYZURJSA-N |
Isomerische SMILES |
C([C@@]1([C@H]2[C@H]3[C@@H](N=C(N[C@@]34[C@H]([C@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O |
Kanonische SMILES |
C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Synonyme |
4-epitetrodotoxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[(1R,2S,3S,4R)-3-(2-amino-1H-imidazol-5-yl)-2-(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B1254021.png)


![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1254025.png)


![(1S,2S,3S,11R,14S)-3-[(1S,2S,3S,11R,14S)-14-ethyl-2-hydroxy-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-2-hydroxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1254028.png)







